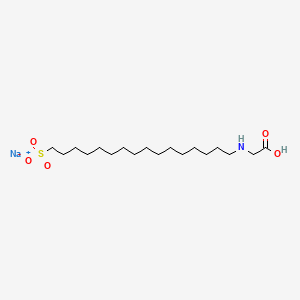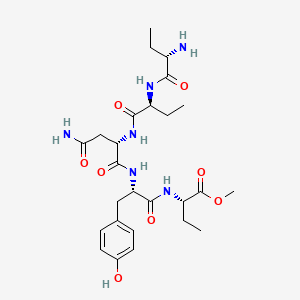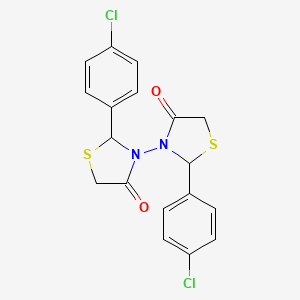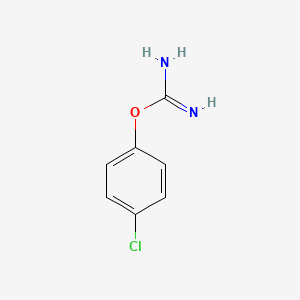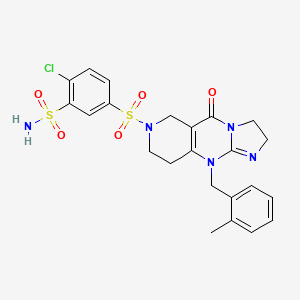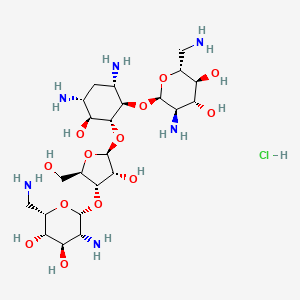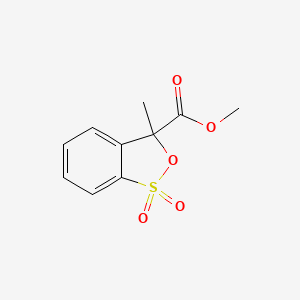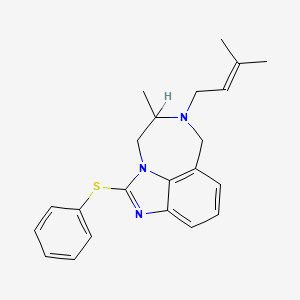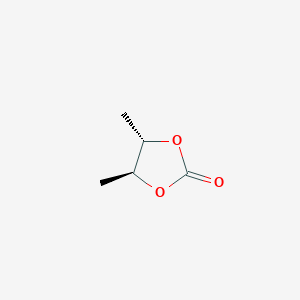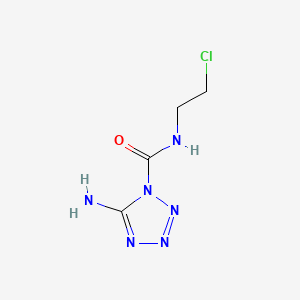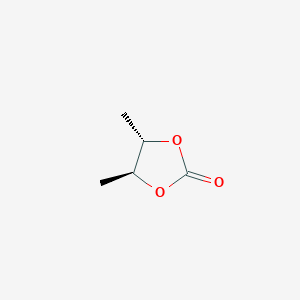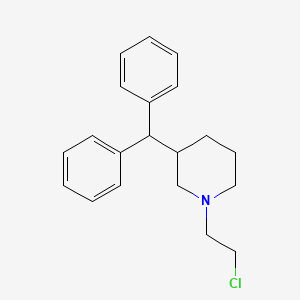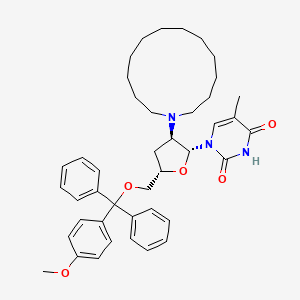
2'-(Dodecamethyleneimino)-5'-(4-methoxytrityl)-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic compound that combines a thymidine derivative with a protective group, 4-methoxytrityl, and a dodecamethyleneimino linker. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:
Protection of the Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.
Formation of the Linker: The dodecamethyleneimino linker is introduced through a nucleophilic substitution reaction, where the protected thymidine reacts with a suitable dodecamethyleneimino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine undergoes several types of chemical reactions:
Deprotection: The 4-methoxytrityl group can be removed under acidic conditions, revealing the free hydroxyl group.
Nucleophilic Substitution: The dodecamethyleneimino linker can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) with bases like triethylamine.
Major Products
Deprotected Thymidine: Removal of the 4-methoxytrityl group yields 3’-deoxythymidine.
Functionalized Derivatives: Nucleophilic substitution reactions can produce a variety of functionalized thymidine derivatives.
Applications De Recherche Scientifique
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: The compound is explored for its potential in developing antiviral and anticancer agents.
Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces.
Mécanisme D'action
The mechanism of action of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Monomethoxytrityl Chloride: Used for similar protective purposes in nucleic acid chemistry.
4,4’-Dimethoxytrityl Chloride: Another protective group used in oligonucleotide synthesis.
Uniqueness
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to its combination of a long dodecamethyleneimino linker and the 4-methoxytrityl protective group, which provides enhanced stability and versatility in synthetic applications .
Propriétés
Numéro CAS |
134935-04-9 |
|---|---|
Formule moléculaire |
C42H53N3O5 |
Poids moléculaire |
679.9 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C42H53N3O5/c1-32-30-45(41(47)43-39(32)46)40-38(44-27-17-9-7-5-3-4-6-8-10-18-28-44)29-37(50-40)31-49-42(33-19-13-11-14-20-33,34-21-15-12-16-22-34)35-23-25-36(48-2)26-24-35/h11-16,19-26,30,37-38,40H,3-10,17-18,27-29,31H2,1-2H3,(H,43,46,47)/t37-,38+,40+/m0/s1 |
Clé InChI |
JHUMVKDUSIZVSO-PQTOBSADSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


